Mercury(II) bis(D-gluconate)
CAS No.: 122582-67-6
Cat. No.: VC0220667
Molecular Formula: C11H15N3O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122582-67-6 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Properties
Mercury(II) bis(D-gluconate) is formed when mercury(II) ions (Hg²⁺) complex with two D-gluconate ligands. D-gluconate is the conjugate base of D-gluconic acid, a mild organic acid produced by the oxidation of glucose. The chemical formula of Mercury(II) bis(D-gluconate) is Hg(C₆H₁₁O₇)₂, which can also be written as C₁₂H₂₂HgO₁₄.
The compound appears as a white powder and exhibits toxicity when inhaled or ingested. Like many mercury compounds, it requires careful handling due to its potential health risks. The molecular structure features a central mercury(II) ion coordinated to two gluconate ligands through oxygen atoms, primarily from the carboxylate groups.
Physical and Chemical Characteristics
The physical and chemical properties of Mercury(II) bis(D-gluconate) are influenced by both the mercury center and the gluconate ligands. The compound's properties can be compared with other mercury compounds as shown in Table 1.1.
Table 1.1: Comparative Properties of Mercury Compounds
| Property | Mercury(II) bis(D-gluconate) | Mercury(II) Chloride | Mercury(II) Nitrate |
|---|---|---|---|
| Chemical Formula | Hg(C₆H₁₁O₇)₂ | HgCl₂ | Hg(NO₃)₂ |
| Molecular Weight | Approximately 650-700 g/mol | 271.5 g/mol | 324.6 g/mol |
| Physical Appearance | White powder | White crystalline solid | White crystalline solid |
| Water Solubility | Soluble | 7.4 g/100 mL at 20°C | Highly soluble |
| Toxicity | Toxic by inhalation and ingestion | Highly toxic | Highly toxic |
The gluconate ligands in Mercury(II) bis(D-gluconate) contribute to its water solubility, which is generally higher than many inorganic mercury salts. This enhanced solubility has implications for its bioavailability and potential environmental mobility.
Mercury-Protein Interactions
Binding Mechanisms
Mercury(II) compounds, including Mercury(II) bis(D-gluconate), can interact with various biological molecules, particularly proteins. Research has demonstrated that Mercury(II) can bind to both cysteine and histidine residues in proteins, leading to structural changes and potential denaturation .
A significant study on chymotrypsin, which lacks free cysteine thiols, revealed that Mercury(II) binding to histidine residues causes protein denaturation and aggregation . This suggests that Mercury(II) bis(D-gluconate) could interact with proteins through similar mechanisms, potentially disrupting protein structure and function.
Table 3.1: Effects of Mercury(II) on Protein Structure
Mechanism of Mercury-Induced Protein Denaturation
The aggregation of Mercury(II)-denatured proteins can be detected through increased light scattering, measured as an increase in absorbance at low wavelengths. Research has demonstrated that Mercury(II)-induced protein precipitation increases dramatically above pH 6.5 .
Interestingly, free imidazole (which mimics the structure of histidine) can inhibit this precipitation, further implicating histidine-Mercury(II) binding in the process of protein denaturation and aggregation . This suggests that the binding of Mercury(II) bis(D-gluconate) to histidine residues in proteins could potentially disrupt protein structure and lead to aggregation.
The study also found that diethylpyrocarbonate (DEPC), which blocks histidine residues, protected chymotrypsin against Mercury(II)-induced precipitation . This further supports the role of histidine residues in Mercury(II)-protein interactions.
Biological and Environmental Implications
Toxicological Considerations
Mercury compounds, including Mercury(II) bis(D-gluconate), are generally recognized as toxic substances with effects that can vary depending on the specific form of mercury, route of exposure, and duration of exposure .
The neurological effects of mercury have been recognized since ancient times, with environmental exposure to mercury compounds becoming a concern since the 1950s . Mercury(II) compounds can cause various adverse effects, particularly on the nervous system and kidneys.
Table 4.1: Toxicological Effects of Mercury Compounds
Biological Detoxification Mechanisms
Some bacteria have developed resistance to mercury compounds through mechanisms that include the reduction of Mercury(II) to elemental mercury (Hg⁰) by the enzyme mercuric reductase . This enzyme has been detected in various bacterial strains, including a strain of Pseudomonas sp. B50A, which demonstrated the ability to remove 86% of mercury from culture medium .
Table 4.2: Mercury Resistance in Bacterial Isolates
| Bacterial Strain | Mercury Removal Capacity | Presence of merA Gene | Reference |
|---|---|---|---|
| Pseudomonas sp. B50A | 86% | Positive | |
| Other Gram-negative isolates | Variable | 5 out of 8 positive |
Mercuric reductase shows optimal activity at pH 8 and temperatures between 37°C and 45°C. Its activity can be influenced by various ions, with NH₄⁺, Ba²⁺, Sn²⁺, Ni²⁺, and Cd²⁺ neither inhibiting nor stimulating the enzyme activity, while Ca²⁺, Cu⁺, and K⁺ decrease its activity . These findings suggest potential biological mechanisms for detoxifying Mercury(II) compounds, including Mercury(II) bis(D-gluconate).
Analytical Detection Methods
Spectroscopic Techniques
Mercury compounds can be detected and quantified using various analytical techniques. Among these, atomic absorption spectrophotometry has been effectively used to quantify mercury removal by bacterial isolates . This method allows for sensitive detection of mercury in various samples.
Table 5.1: Analytical Methods for Mercury Detection
Chemical Analysis Approaches
Chemical analysis of mercury compounds, including Mercury(II) bis(D-gluconate), often involves multiple techniques to ensure accurate identification and quantification. These may include chromatographic methods, mass spectrometry, and spectroscopic techniques.
The detection of gluconate in complex samples can be accomplished using ion chromatography, as indicated in the chemical analysis of waste samples . This approach could potentially be adapted for the analysis of Mercury(II) bis(D-gluconate) in various matrices.
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